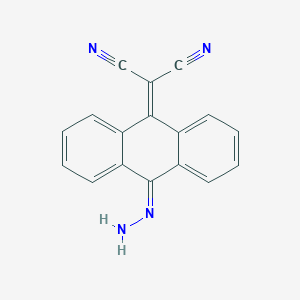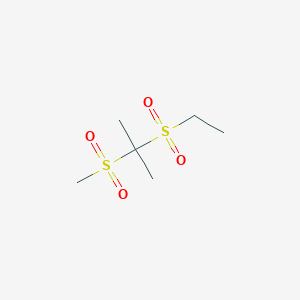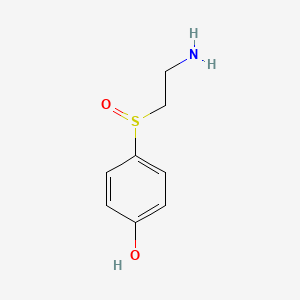
Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-: is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]cinnolines This compound is characterized by the presence of a pyrazolyl group and a methyl group attached to the pyrimido[5,4-c]cinnoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido(5,4-c)cinnoline: The parent compound without the pyrazolyl and methyl groups.
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline: A similar compound with different substituents.
Uniqueness
Pyrimido(5,4-c)cinnoline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl- is unique due to the presence of both the pyrazolyl and methyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
159418-07-2 |
|---|---|
Fórmula molecular |
C16H14N6 |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-7-methylpyrimido[5,4-c]cinnoline |
InChI |
InChI=1S/C16H14N6/c1-9-5-4-6-12-13(9)19-20-15-14(12)17-8-18-16(15)22-11(3)7-10(2)21-22/h4-8H,1-3H3 |
Clave InChI |
QWRQRVPFUCDQCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(C(=NC=N3)N4C(=CC(=N4)C)C)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


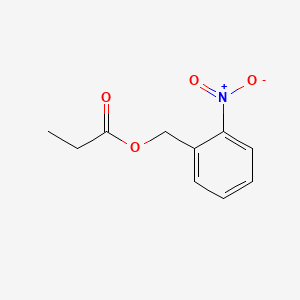
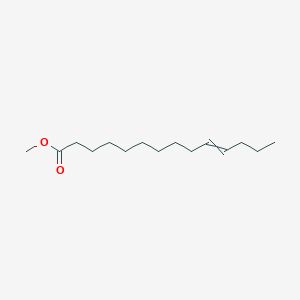
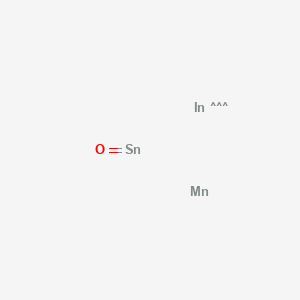
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
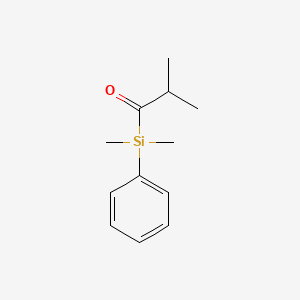
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
